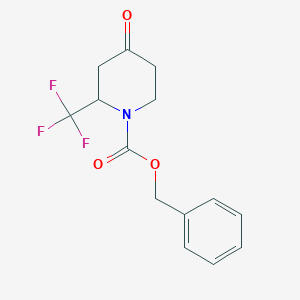

2-氨基-5-氟烟腈

描述

2-Amino-5-fluoronicotinonitrile is a compound that is of significant interest in the field of pharmaceuticals and organic chemistry due to its potential as an intermediate in the synthesis of various therapeutic agents. While the specific compound 2-Amino-5-fluoronicotinonitrile is not directly mentioned in the provided papers, related compounds with similar structures and functionalities are extensively studied, indicating the relevance of this class of compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of related fluorinated nitriles and their derivatives is a topic of considerable interest. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination of dichloro-fluoronicotinic acid . Similarly, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved using a green and convenient approach involving a four-component reaction under ultrasound irradiation in water, highlighting the use of environmentally friendly methods . Another method for synthesizing 2-amino-4,6-diphenylnicotinonitriles employs HBF4 as an efficient catalyst, demonstrating the versatility of catalysts in these reactions .

Molecular Structure Analysis

The molecular structure of fluorinated nitriles is often characterized using various spectroscopic techniques. For example, the structure of a fluorinated α-aminonitrile compound was elucidated using X-ray crystallography, and its equilibrium geometry was analyzed using DFT-B3LYP/6-311++G(d,p) method . The stereochemical structure of another related compound was determined by X-ray crystallography as well . These studies underscore the importance of structural analysis in understanding the properties and reactivity of fluorinated nitriles.

Chemical Reactions Analysis

The reactivity of fluorinated nitriles and their derivatives is a subject of extensive research. Theoretical calculations, such as those performed on a fluorinated α-aminonitrile, help explain the reactivity of these molecules using various molecular descriptors and reactivity surfaces . Schiff bases synthesized from related compounds have been screened for their antimicrobial activity, indicating the potential for these compounds to participate in bioactive chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitriles are closely related to their molecular structure and reactivity. The synthesis of fluorescent hybrids based on 2-aminonicotinonitrile demonstrates the potential for these compounds to exhibit interesting optical properties, such as intense blue fluorescence with high quantum yield . The antimicrobial activity of Schiff bases derived from related compounds further illustrates the biological relevance of these compounds .

科学研究应用

1. 在基因编码荧光氨基酸中的用途

2-氨基-5-氟烟腈在荧光氨基酸的合成中具有重要意义,荧光氨基酸是研究蛋白质结构和相互作用的关键。一项研究重点介绍了将荧光团生物合成地整合到蛋白质中,在确定的位点上,有助于在原核和真核生物中进行蛋白质结构和功能研究 (Summerer 等人,2006)。

2. 在荧光生物分子研究中的作用

该化合物在为化学生物学设计和合成荧光氨基酸中起着重要作用。这些酸用于肽和蛋白质的非扰动标记,促进了对生物过程和蛋白质-蛋白质相互作用的研究 (Cheng 等人,2020)。

3. 在阿尔茨海默病研究中的应用

2-氨基-5-氟烟腈衍生物用于阿尔茨海默病的影像学研究。将此类化合物与正电子发射断层扫描结合使用,有助于识别和量化活阿尔茨海默病患者的神经原纤维缠结和β-淀粉样斑块,为监测疾病进展提供了一种非侵入性技术 (Shoghi-Jadid 等人,2002)。

4. 对合成新型化合物的贡献

2-氨基-5-氟烟腈有助于合成具有潜在生物活性的新化学实体。例如,其衍生物已被探索用于抗菌特性,在药物化学领域显示出前景 (Puthran 等人,2019)。

5. 在抗肿瘤研究中的参与

由 2-氨基-5-氟烟腈衍生的化合物已被合成并测试其抗肿瘤活性。这些衍生物为癌症治疗的新治疗方法提供了见解 (Xiong 等人,2009)。

安全和危害

属性

IUPAC Name |

2-amino-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSANSFLBDJIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583125 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoronicotinonitrile | |

CAS RN |

801303-22-0 | |

| Record name | 2-Amino-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)